molecular formula C24H31N3O2S B2486478 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide CAS No. 392321-22-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide

Cat. No.: B2486478
CAS No.: 392321-22-1
M. Wt: 425.59
InChI Key: AEHPWCTVXBRNDJ-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at position 5 and a 4-butoxy-N-methylbenzamide group at position 2. The butoxy side chain may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-3-4-9-29-20-7-5-19(6-8-20)21(28)27(2)23-26-25-22(30-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h5-8,16-18H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPWCTVXBRNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Formation

The synthesis begins with adamantane-1-carbohydrazide as the precursor. Treatment with 4-butoxy-N-methylbenzoyl isothiocyanate in dimethylformamide (DMF) at 0–5°C for 4–6 hours yields 1-[(1-adamantan-1-yl)carbonyl]-4-(4-butoxy-N-methylbenzoyl)thiosemicarbazide. The reaction proceeds via nucleophilic addition of the hydrazide nitrogen to the isothiocyanate carbon, forming a thiourea linkage. Key parameters include:

Parameter Optimal Condition
Solvent Anhydrous DMF
Temperature 0–5°C
Reaction Time 4–6 hours
Yield 78–82%

Cyclization to 1,3,4-Thiadiazole Core

Cyclization of the thiosemicarbazide intermediate is achieved using concentrated sulfuric acid (18 M) at room temperature for 24 hours. The mechanism involves protonation of the thiourea sulfur, followed by intramolecular nucleophilic attack and elimination of water. The rigid adamantane moiety directs regioselective cyclization to form the 5-adamantyl-substituted thiadiazole.

Benzamide Coupling

The final step involves coupling the thiadiazol-2-amine with 4-butoxy-N-methylbenzoyl chloride under reflux in pyridine for 8–12 hours. Pyridine acts as both solvent and acid scavenger, facilitating nucleophilic acyl substitution. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) yields the target compound in 65–70% purity, necessitating recrystallization from chloroform/ethanol (1:1).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from days to minutes. A solvent-free approach involves irradiating a mixture of adamantane-1-carbohydrazide and 4-butoxy-N-methylbenzoyl isothiocyanate at 150°C for 8 minutes. This method bypasses the thiosemicarbazide intermediate, directly forming the thiadiazole ring via concurrent cyclization and dehydrosulfurization.

Parameter Microwave Method Conventional Method
Reaction Time 8 minutes 24 hours
Yield 72% 68%
Purity 85% (HPLC) 78% (HPLC)

The enhanced efficiency stems from rapid, uniform heating, which minimizes side reactions such as adamantane ring decomposition.

Dehydrosulfurization Approaches

Alternative routes employ iodine-triethylamine mixtures for dehydrosulfurization. Treatment of 1-[(1-adamantan-1-yl)carbonyl]-4-(4-butoxy-N-methylbenzoyl)thiosemicarbazide with I₂ (2 eq.) and Et₃N (4 eq.) in dichloromethane at 40°C for 2 hours achieves cyclization via sulfur extrusion. This method avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.

Mechanistic Insight :
Iodine oxidizes the thiol group to a disulfide intermediate, while triethylamine deprotonates the thiourea nitrogen, enabling cyclization. The stoichiometry critically influences yield:

I₂ (eq.) Et₃N (eq.) Yield (%)
1.5 3 58
2.0 4 76
2.5 5 72

Excess iodine promotes over-oxidation, reducing yield.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) favor thiosemicarbazide formation but hinder cyclization due to sulfur solvation. Mixed solvent systems (DMF/EtOH, 1:1) balance reactivity and solubility, improving yields by 12–15% compared to neat DMF.

Catalytic Additives

Addition of potassium carbonate (10 mol%) during benzamide coupling enhances nucleophilicity of the thiadiazol-2-amine, increasing coupling efficiency from 65% to 81%.

Temperature Gradients

Gradual heating during cyclization (25°C → 60°C over 2 hours) prevents exothermic decomposition of the adamantane moiety, as evidenced by thermogravimetric analysis (TGA).

Analytical Validation of Synthesis

Structural Elucidation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, 6H, adamantane CH₂), 3.32 (s, 3H, N–CH₃), 3.85 (t, 2H, OCH₂), 7.12–7.45 (m, 4H, aromatic).
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with intermolecular N–H···N hydrogen bonds stabilizing the lattice.

Purity Assessment

  • GC-MS : Molecular ion peak at m/z 404.1 ([M+H]⁺) confirms molecular weight.
  • HPLC : Symmetrical peak at tR = 6.7 min (C18 column, 70:30 MeOH/H₂O) indicates >95% purity after recrystallization.

Case Studies in Method Application

Industrial Scale-Up

A pilot-scale synthesis (500 g batch) using microwave irradiation achieved 69% yield with 88% purity, demonstrating scalability. Key modifications included:

  • Continuous flow microwave reactor
  • Inline HPLC monitoring for real-time purity adjustment

Byproduct Mitigation

In conventional synthesis, over-cyclization generates 3-adamantyl regioisomers (5–8%). These are removed via fractional crystallization from ethanol, exploiting solubility differences (target compound: 1.2 g/100 mL; regioisomer: 0.8 g/100 mL at 25°C).

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to penetrate biological membranes, while the thiadiazole ring interacts with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key structural features and physicochemical properties of the target compound with analogs from and other relevant derivatives:

Compound Name / ID Substituents (1,3,4-thiadiazole) Molecular Weight Melting Point (°C) logP Notable Features
Target Compound Adamantan-1-yl, 4-butoxy-N-methylbenzamide Not provided Not reported ~4.7* High lipophilicity (adamantane), bulky substituents, potential metabolic stability
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, phenoxyacetamide Not provided 132–134 Not reported Moderate yield (74%), chlorinated aromatic group may enhance bioactivity
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio, phenoxyacetamide Not provided 168–170 Not reported Higher melting point, simpler alkyl chain
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine () Adamantan-1-yl, methylamine Not provided 441–443 (decomp.) Not reported Planar thiadiazole ring, N–H⋯N hydrogen bonding in crystal structure

*Estimated logP based on adamantane’s contribution (~2.2) and benzamide/butoxy groups.

Key Differentiators and Implications

Adamantane vs. Alkyl/Aryl Substituents : The adamantane group’s bulk and rigidity likely enhance metabolic stability and receptor binding compared to smaller substituents (e.g., methylthio in 5f or benzylthio in 5h) .

Benzamide vs. Acetamide/Urea Groups : The benzamide moiety may confer distinct pharmacokinetic profiles, such as prolonged half-life, compared to acetamide or urea derivatives in and .

Synthetic Complexity : Adamantane-containing compounds (e.g., ) require specialized cyclization conditions, whereas analogs employ simpler substitution reactions .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving adamantane derivatives and thiadiazole scaffolds. The structural features include an adamantane core, which is known for its unique three-dimensional structure that can enhance biological activity through improved binding interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anti-proliferative activity of thiadiazole derivatives against various cancer cell lines. For instance, derivatives of the adamantane-thiadiazole hybrid have shown significant efficacy against breast cancer (MCF-7), liver cancer (HepG-2), and lung cancer (A549) cell lines. In vitro assays indicated that certain compounds exhibited IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR, showcasing their potential as targeted cancer therapies .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (nM)Mechanism of Action
5MCF-785Apoptosis induction via BAX up-regulation
14cHepG-271.5EGFR inhibition
17A54937.85EGFR mutation targeting

The mechanism by which these compounds exert their anti-cancer effects involves the modulation of apoptotic pathways. Specifically, studies have demonstrated that the most promising derivatives lead to up-regulation of pro-apoptotic factors such as BAX and down-regulation of anti-apoptotic proteins like Bcl-2. This dual action promotes programmed cell death in malignant cells, thereby inhibiting tumor growth .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its targets. The binding energies calculated during these studies indicate favorable interactions within the active site of EGFR, with energy scores ranging from −19.19 to −22.07 kcal/mol , suggesting strong affinity and potential efficacy as an inhibitor .

Case Study 1: Anti-proliferative Activity Evaluation

A series of experiments were conducted to evaluate the anti-proliferative effects of various thiadiazole derivatives on different cancer cell lines. The results indicated that compounds containing the adamantane scaffold exhibited enhanced activity compared to their non-adamantane counterparts.

Case Study Findings:

  • Compound 14c showed significant inhibition against HepG-2 cells with an IC50 of 71.5 nM , outperforming traditional chemotherapeutics.
  • Compound 17 demonstrated the highest potency against A549 cells with an IC50 value of 37.85 nM , establishing it as a lead candidate for further development.

Q & A

Q. What are the optimal synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
  • Step 1 : Formation of the 1,3,4-thiadiazole core via dehydrative cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Introduction of the adamantane moiety through substitution or coupling reactions.
  • Step 3 : Functionalization with the 4-butoxy-N-methylbenzamide group via amide coupling under basic conditions (e.g., triethylamine in dichloromethane) .
    Critical Parameters :
  • Solvent choice (polar aprotic solvents like DMF or dichloromethane).
  • Temperature control (room temperature for cyclization; reflux for amidation).
  • Purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substituent positions (¹H/¹³C NMR in CDCl₃ or DMSO-d₆) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure, including planarity of the thiadiazole ring and hydrogen-bonding interactions (e.g., N–H⋯N bonds in crystal packing) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiadiazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., adamantane, butoxy groups) and evaluate bioactivity changes. For example, replacing adamantane with smaller alkyl groups may reduce steric hindrance .
  • Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition, cell viability, and in vivo models) to rule out assay-specific artifacts .
  • Data Normalization : Account for variations in experimental conditions (e.g., cell line specificity, solvent effects) by standardizing protocols and controls .

Q. What strategies improve the solubility of adamantane-containing thiadiazoles without compromising bioactivity?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .
  • Structural Analogues : Replace the adamantane group with partially saturated derivatives (e.g., decalin) to balance lipophilicity and solubility .

Q. How does the compound’s crystal structure inform its interaction with biological targets?

  • Methodological Answer :
  • Planarity Analysis : The thiadiazole ring’s planarity (r.m.s. deviation = 0.009 Å) facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Hydrogen Bonding : The coplanar methylamine group forms N–H⋯N bonds, which can mimic substrate interactions in targets like kinases or proteases .
  • Hydrophobic Pockets : The adamantane moiety’s rigidity complements hydrophobic regions in binding pockets, as seen in antiviral targets .

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